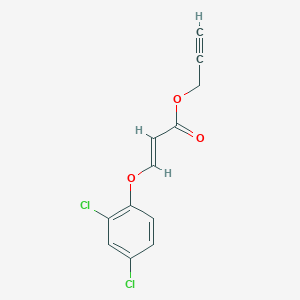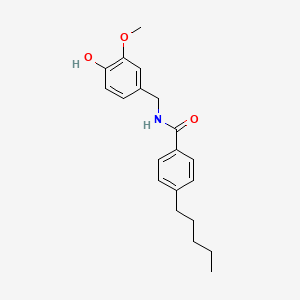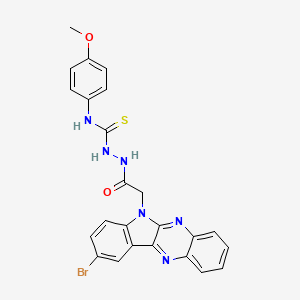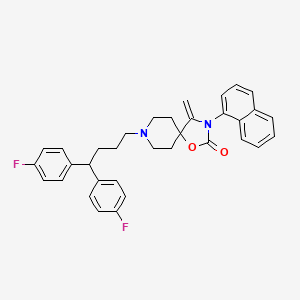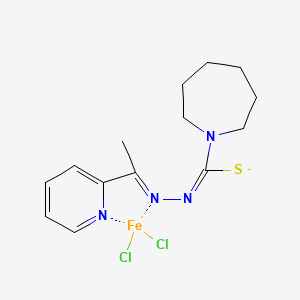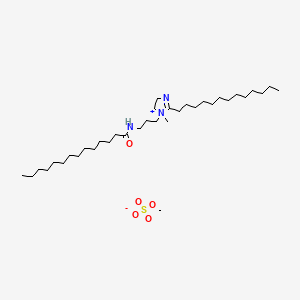
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate is a synthetic organic compound. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a long alkyl chain and an imidazolium core, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of the Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with an alkyl halide.
Introduction of the Amide Group: The amide group is incorporated by reacting the intermediate compound with a suitable amine and an acylating agent.
Formation of the Methyl Sulphate Salt: The final step involves the reaction of the intermediate compound with methyl sulphate to form the desired imidazolium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the alkyl chain, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
科学的研究の応用
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the formulation of surfactants, lubricants, and ionic liquids.
作用機序
The mechanism of action of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The compound can disrupt cellular processes by binding to specific sites, leading to the inhibition of enzyme activity or the alteration of membrane permeability. These interactions are mediated by the unique structural features of the compound, including its imidazolium core and long alkyl chain.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium tetrafluoroborate
Uniqueness
Compared to similar compounds, 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate stands out due to its longer alkyl chain and the presence of an amide group. These features enhance its solubility, stability, and interaction with biological targets, making it a more versatile and effective compound for various applications.
特性
CAS番号 |
93966-56-4 |
|---|---|
分子式 |
C35H71N3O5S |
分子量 |
646.0 g/mol |
IUPAC名 |
methyl sulfate;N-[3-(1-methyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C34H67N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-27-33-35-30-32-37(33,3)31-26-29-36-34(38)28-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-32H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
MBFBWPDVJGSJNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCCCC.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


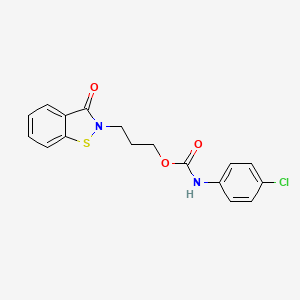
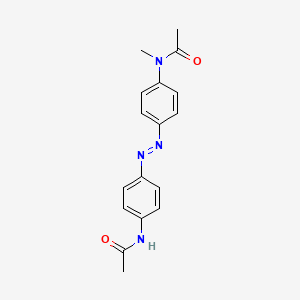
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

